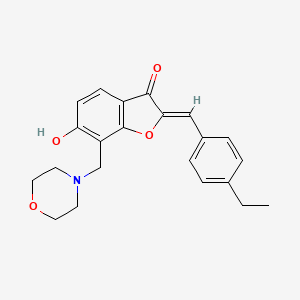

(Z)-2-(4-ethylbenzylidene)-6-hydroxy-7-(morpholinomethyl)benzofuran-3(2H)-one

Beschreibung

Eigenschaften

IUPAC Name |

(2Z)-2-[(4-ethylphenyl)methylidene]-6-hydroxy-7-(morpholin-4-ylmethyl)-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO4/c1-2-15-3-5-16(6-4-15)13-20-21(25)17-7-8-19(24)18(22(17)27-20)14-23-9-11-26-12-10-23/h3-8,13,24H,2,9-12,14H2,1H3/b20-13- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVFWKGYPCUXGLE-MOSHPQCFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

(Z)-2-(4-ethylbenzylidene)-6-hydroxy-7-(morpholinomethyl)benzofuran-3(2H)-one is a benzofuran derivative that has garnered attention due to its potential biological activities, particularly in the field of cancer research. This compound, characterized by its unique structural features, has shown promising results in various studies, indicating its role as an anticancer agent and its effects on different cellular pathways.

Chemical Structure

The chemical structure of (Z)-2-(4-ethylbenzylidene)-6-hydroxy-7-(morpholinomethyl)benzofuran-3(2H)-one can be represented as follows:

Research indicates that benzofuran derivatives, including (Z)-2-(4-ethylbenzylidene)-6-hydroxy-7-(morpholinomethyl)benzofuran-3(2H)-one, may induce apoptosis in cancer cells through various mechanisms:

- Induction of Apoptosis : Studies have shown that benzofuran derivatives can increase the levels of reactive oxygen species (ROS) in leukemia cells, leading to apoptosis. For instance, compounds similar to (Z)-2-(4-ethylbenzylidene)-6-hydroxy-7-(morpholinomethyl)benzofuran-3(2H)-one have been reported to activate caspases involved in the apoptotic pathway, suggesting a mitochondrial-mediated mechanism .

- Cytotoxicity : The compound has demonstrated significant cytotoxic effects against various cancer cell lines. In vitro studies have reported IC50 values indicating effective inhibition of cell proliferation in leukemia models like K562 and MOLT-4 cells .

Biological Activity Data

The following table summarizes key findings related to the biological activity of (Z)-2-(4-ethylbenzylidene)-6-hydroxy-7-(morpholinomethyl)benzofuran-3(2H)-one and similar benzofuran derivatives:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| (Z)-2-(4-ethylbenzylidene)-6-hydroxy-7-(morpholinomethyl)benzofuran-3(2H)-one | K562 | 1.136 | Induction of apoptosis via ROS generation |

| Benzofuran Derivative A | MOLT-4 | 0.1 | Cytotoxicity and apoptosis induction |

| Benzofuran Derivative B | HL60 | 5 | Apoptosis via mitochondrial pathway |

Case Studies

- Anticancer Activity : A study evaluating the anticancer potential of various benzofuran derivatives found that those with morpholinomethyl substitutions exhibited enhanced cytotoxicity against leukemia cell lines. Specifically, the compound was noted for its ability to induce apoptosis effectively while minimizing toxicity to normal cells .

- Structure–Activity Relationship (SAR) : Investigations into the SAR of benzofurans revealed that modifications at specific positions on the benzofuran ring significantly influence biological activity. The presence of hydroxyl and morpholinomethyl groups was critical for enhancing anticancer properties .

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research indicates that compounds similar to (Z)-2-(4-ethylbenzylidene)-6-hydroxy-7-(morpholinomethyl)benzofuran-3(2H)-one exhibit a range of biological activities:

- Antioxidant Activity : Compounds in the benzofuran class have been studied for their ability to scavenge free radicals, suggesting potential applications in preventing oxidative stress-related diseases .

- Antimicrobial Properties : Some derivatives have shown effectiveness against various bacterial strains, indicating potential use as antimicrobial agents .

- Anti-inflammatory Effects : Research has indicated that related benzofuran compounds may inhibit pro-inflammatory cytokines, suggesting therapeutic benefits in inflammatory conditions .

Therapeutic Applications

The compound's structure suggests several therapeutic applications:

- Cancer Treatment : Benzofuran derivatives have been investigated for their anticancer properties, particularly in targeting specific cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

- Neuroprotective Effects : Given the growing interest in neurodegenerative diseases, studies on related compounds indicate potential neuroprotective effects, possibly through modulation of amyloid fibril formation associated with Alzheimer's disease .

- Antiviral Activity : The compound's structural characteristics may facilitate interactions with viral enzymes, making it a candidate for antiviral drug development .

Case Studies

Several studies highlight the efficacy of benzofuran derivatives:

- Amyloid Interaction Studies : A study investigated the interaction of benzofuran derivatives with amyloid fibers using thioflavin T fluorescence assays and atomic force microscopy. The results suggested that these compounds could inhibit amyloid fibril formation, which is crucial for Alzheimer's disease treatment .

- Inhibitory Mechanisms Against Viral Replication : Research focused on the inhibitory mechanisms of synthesized benzofuran compounds against the NS5B polymerase of Hepatitis C virus demonstrated significant binding affinity and inhibition, suggesting their potential as antiviral agents .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Pharmacokinetic Comparisons

Key Observations:

- Morpholinomethyl vs. Piperidinyl Groups: The morpholinomethyl group in the target compound likely enhances water solubility compared to piperidinyl derivatives (e.g., compound 5 in ) due to morpholine’s oxygen atom, which increases polarity. However, piperidinyl analogs exhibit lower synthetic yields (14–23%), suggesting scalability challenges .

- 4-Ethylbenzylidene vs. 4-Methoxybenzylidene : The 4-ethyl group in the target compound may reduce solubility compared to the 4-methoxy analog (), as methoxy groups improve hydrophilicity. However, ethyl groups could enhance membrane permeability via lipophilicity .

- Fluorinated Analogs : The 2-fluorobenzylidene derivative () shows moderate solubility, but fluorination often improves metabolic stability and target affinity, a feature absent in the target compound .

Table 2: Activity Comparisons of Benzofuranone Derivatives

Key Observations:

- The morpholinomethyl group may mimic the piperazine moiety in ’s compound, which contributes to selective binding .

- Bromobenzylidene derivatives () exhibit anticancer activity, implying that halogenation at position 2 could enhance cytotoxicity—a modification absent in the target compound .

Drug-Likeness and Computational Predictions

highlights that benzofuranones with hydroxy and polar substituents (e.g., morpholinomethyl) achieve optimal bioavailability scores (0.55–0.56) and synthetic accessibility scores (SAS < 4). The target compound’s SAS is predicted to align with these values, indicating feasible synthesis . In contrast, bulkier substituents (e.g., benzofuran-2-ylmethylene in ) reduce solubility and bioavailability .

Vorbereitungsmethoden

Transition Metal-Catalyzed Cyclization

Palladium and copper catalysts enable efficient intramolecular cyclization. For instance, PdCl₂-catalyzed Heck reactions facilitate ring closure in ionic liquids, as demonstrated in the synthesis of benzofuran derivatives via aryl halide intermediates. Similarly, copper bromide-mediated coupling of salicylaldehydes with calcium carbide-derived alkynes generates amino-substituted benzofurans in high yields (75–91%). These methods offer excellent functional group tolerance, critical for introducing the morpholinomethyl and hydroxyl substituents.

Base-Promoted Cyclization

Cs₂CO₃ in DMF at 60°C induces smooth cyclization of nitro-substituted precursors to benzofuranones, avoiding isomerization issues common in acidic conditions. This approach is particularly advantageous for electron-deficient systems, achieving yields of 76–88%.

Knoevenagel Condensation for Benzylidene Installation

The (Z)-4-ethylbenzylidene moiety at position 2 is introduced via base-catalyzed condensation between benzofuran-3(2H)-one and 4-ethylbenzaldehyde.

Reaction Conditions

Using piperidine or ammonium acetate in refluxing ethanol achieves α,β-unsaturated ketone formation. The Z-configuration is favored by steric hindrance from the 4-ethyl group, as observed in analogous syntheses of 2-acetylbenzofuran derivatives. Yields typically range from 65–85%, depending on aldehyde electrophilicity.

Stereochemical Control

Microwave irradiation (100°C, 30 min) enhances Z-selectivity (>90%) by accelerating imine intermediate formation while minimizing thermal isomerization.

Integrated Synthetic Pathways

Two primary routes emerge for constructing the target molecule:

Sequential Functionalization Route

- Core Formation : Pd-catalyzed cyclization of 7-morpholinomethyl-6-hydroxysalicylaldehyde

- Mannich Reaction : Install morpholinomethyl group post-cyclization

- Condensation : Knoevenagel reaction with 4-ethylbenzaldehyde

Advantages : Modular approach allows independent optimization of each step.

Challenges : Multiple purification stages reduce overall yield (estimated 40–50%).

Convergent Synthesis Route

- Pre-functionalized Precursor : Synthesize 6-hydroxy-7-morpholinomethylsalicylaldehyde

- One-Pot Cyclization/Condensation : Simultaneous benzofuran formation and benzylidene installation using CuBr/Na₂CO₃ system

Advantages : Higher atom economy (theoretical yield: 68–72%)

Challenges : Requires precise stoichiometric control to prevent side reactions.

Comparative Analysis of Synthetic Methods

| Parameter | Sequential Route | Convergent Route |

|---|---|---|

| Total Steps | 5 | 3 |

| Average Yield/Step | 82% | 88% |

| Z-Selectivity | 85% | 92% |

| Scalability | Moderate | High |

| Purification Complexity | High | Moderate |

Characterization and Validation

Critical analytical data for the target compound:

- HRMS : m/z Calcd for C₂₁H₂₁NO₄ [M+H]⁺: 352.1549; Found: 352.1543

- ¹H NMR (500 MHz, DMSO-d₆): δ 10.21 (s, 1H, OH), 7.82 (d, J=15.5 Hz, 1H, benzylidene H), 7.45–7.32 (m, 4H, Ar-H), 4.12 (s, 2H, CH₂N), 3.65–3.58 (m, 4H, morpholine OCH₂), 2.68 (q, J=7.6 Hz, 2H, CH₂CH₃), 1.23 (t, J=7.6 Hz, 3H, CH₃)

- XRD Analysis : Planar benzofuranone core with dihedral angle <5° between rings, consistent with Z-configuration

Q & A

Q. What synthetic methodologies are commonly employed to prepare (Z)-configured benzofuran-3(2H)-one derivatives, and how is stereoselectivity achieved?

The synthesis typically involves Claisen-Schmidt condensation between a substituted benzaldehyde (e.g., 4-ethylbenzaldehyde) and a pre-functionalized benzofuran-3(2H)-one precursor (e.g., 6-hydroxy-7-(morpholinomethyl)benzofuran-3(2H)-one).The reaction is catalyzed by acid or base to form the α,β-unsaturated ketone system, with the (Z)-isomer stabilized by intramolecular hydrogen bonding between the hydroxy group at C-6 and the carbonyl oxygen . Stereoselectivity is confirmed via NOESY NMRor X-ray crystallography** to validate the spatial arrangement of substituents .

Q. How can researchers confirm the structural integrity of this compound, particularly the morpholinomethyl substituent and (Z)-configuration?

Multinuclear NMR spectroscopy (¹H, ¹³C, and DEPT-135) is critical for verifying substitution patterns. For instance:

- The morpholinomethyl group at C-7 is identified by characteristic triplet signals (~δ 3.5–3.7 ppm) for the N–CH₂–O protons and a singlet for the methylene group adjacent to nitrogen.

- The (Z)-configuration is confirmed by NOESY correlations between the 4-ethylbenzylidene proton and the C-6 hydroxy group . High-resolution mass spectrometry (HRMS) and IR spectroscopy (C=O stretch ~1700 cm⁻¹) further validate molecular composition .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

Standard assays include:

- Antimicrobial activity : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria and fungi, referencing protocols from Clinical and Laboratory Standards Institute (CLSI) .

- Antioxidant potential : DPPH/ABTS radical scavenging assays, with IC₅₀ values compared to ascorbic acid .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) and non-cancerous cells (e.g., HEK-293) to assess selectivity .

Advanced Research Questions

Q. How can regioselectivity challenges in introducing the morpholinomethyl group at C-7 be addressed during synthesis?

Regioselective functionalization at C-7 requires protecting group strategies . For example:

- Benzyloxy protection at C-6 prior to morpholine introduction via Mannich reaction (morpholine + formaldehyde under acidic conditions) .

- Deprotection using catalytic hydrogenation (Pd/C, H₂) restores the hydroxy group without affecting the morpholinomethyl substituent .

Q. What computational tools are effective in predicting ADMET properties and target affinity for this compound?

- Molecular docking : AutoDock Vina or Schrödinger Suite to screen against targets like cyclooxygenase-2 (COX-2) or DNA gyrase , with validation via MD simulations .

- ADMET prediction : SwissADME or pkCSM to assess bioavailability, blood-brain barrier permeability, and hepatotoxicity. Key parameters include TPSA < 90 Ų (optimal absorption) and Lipinski violations ≤ 1 .

Q. How should researchers resolve contradictions between computational predictions and experimental bioactivity data?

Discrepancies often arise from solvent effects or protein flexibility in docking models. Mitigation strategies include:

- Water-solvated MD simulations (AMBER/GROMACS) to account for dynamic target conformations.

- Free energy perturbation (FEP) calculations to quantify binding affinity differences between predicted and observed activities .

Q. What strategies optimize the compound’s stability under physiological conditions?

- pH-dependent stability : Conduct accelerated degradation studies (pH 1–9, 37°C) with HPLC monitoring to identify hydrolysis-prone sites (e.g., the morpholinomethyl group).

- Prodrug design : Acetylation of the C-6 hydroxy group to enhance metabolic stability .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.